N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a benzyl group, a fluoro-methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a nucleophile.
Fluoro-Methylphenyl Group Addition: The fluoro-methylphenyl group can be added through electrophilic aromatic substitution reactions, using appropriate fluorinated aromatic compounds.
Final Coupling: The final step involves coupling the synthesized oxazole ring with the benzyl and fluoro-methylphenyl groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluoro-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(3-chloro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide
- N-benzyl-5-(3-fluoro-4-ethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide
- N-benzyl-5-(3-fluoro-4-methylphenyl)-N-ethyl-1,2-oxazole-3-carboxamide
Uniqueness
N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17FN2O2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-benzyl-5-(3-fluoro-4-methylphenyl)-N-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O2/c1-13-8-9-15(10-16(13)20)18-11-17(21-24-18)19(23)22(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
BUBYLFQYMAFMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3)F |
Origin of Product |
United States |
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